molecular formula C10H14N2O2 B1250509 NNZ 2591 CAS No. 847952-38-9

NNZ 2591

Cat. No.: B1250509
CAS No.: 847952-38-9
M. Wt: 194.23 g/mol
InChI Key: WVKCGUOWPZAROG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

NNZ-2591 is synthesized through a series of chemical reactions involving the formation of a diketopiperazine ring. The synthetic route typically involves the cyclization of glycine and proline derivatives under specific reaction conditions. Industrial production methods for NNZ-2591 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity .

Chemical Reactions Analysis

NNZ-2591 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: NNZ-2591 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

NNZ-2591 has a wide range of scientific research applications:

Mechanism of Action

NNZ-2591 exerts its effects by modulating the levels of insulin-like growth factor 1 (IGF-1) in the brain. IGF-1 is a hormone that plays a crucial role in brain development and response to pathologies. NNZ-2591 is a synthetic analog of cyclic glycine-proline, a breakdown product of IGF-1. The compound helps regulate the bioavailability of IGF-1, thereby facilitating brain development and normal functioning through various signaling pathways .

Properties

Insulin-like growth factor 1 (IGF-1) is a hormone secreted by glia and neurons of the CNS that plays an important role in normal brain development and response to pathologies. It is broken down into two separate molecules in the brain, both of which have synthetic analogues in development. [Glypromate], or GPE, comprises the last three peptides of IGF-1 and acts on glial cells, in contrast to its parent compound which tends to act on neurons - a synthetic analogue, [trofinetide], is currently under development by Neuren Pharmaceuticals for the treatment of traumatic brain injury, Rett Syndrome, and Fragile X Syndrome. Glypromate is further cleaved into cyclic glycine-proline (cGP), which serves a number of diverse roles including the regulation of IGF-1 bioavailability, and of which NNZ-2591 is a synthetic analogue. While the specific actions of NNZ-2591 will likely become clearer following clinical trials, IGF-1 and its derivatives are known to facilitate brain development and normal functioning by regulating responses to disease, stress, injury through a number of signaling pathways. For this reason, any therapeutic benefit observed with NNZ-2591 is likely to be the result of many diverse effects rather than action on a specific target.

CAS No.

847952-38-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1

InChI Key

WVKCGUOWPZAROG-JTQLQIEISA-N

Isomeric SMILES

C=CC[C@@]12CCCN1C(=O)CNC2=O

SMILES

C=CCC12CCCN1C(=O)CNC2=O

Canonical SMILES

C=CCC12CCCN1C(=O)CNC2=O

847952-38-9

Synonyms

cyclo-L-glycyl-L-2-allylproline
NNZ-2591

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NNZ 2591
Reactant of Route 2
NNZ 2591
Reactant of Route 3
NNZ 2591
Reactant of Route 4
NNZ 2591
Reactant of Route 5
NNZ 2591
Reactant of Route 6
NNZ 2591

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.